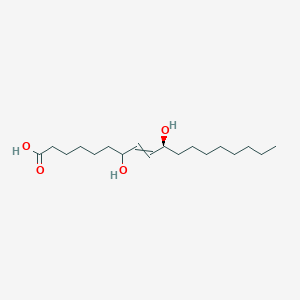

(10S)-7,10-Dihydroxyoctadec-8-enoic acid

Descripción

(10S)-7,10-Dihydroxyoctadec-8-enoic acid is a hydroxylated unsaturated fatty acid characterized by an 18-carbon chain with hydroxyl groups at positions 7 and 10, a double bond at position 8, and an S-configuration at the C10 hydroxyl group. This compound is structurally related to oxylipins, a class of oxygenated fatty acids involved in signaling and stress responses in plants and animals . Its biosynthesis likely involves enzymatic oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic or linolenic acid, through pathways mediated by lipoxygenases (LOXs) or cytochrome P450 enzymes.

Propiedades

Número CAS |

796055-35-1 |

|---|---|

Fórmula molecular |

C18H34O4 |

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

(10S)-7,10-dihydroxyoctadec-8-enoic acid |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)/t16-,17?/m0/s1 |

Clave InChI |

IPRLELFMTNDNMN-BHWOMJMDSA-N |

SMILES isomérico |

CCCCCCCC[C@@H](C=CC(CCCCCC(=O)O)O)O |

SMILES canónico |

CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (10S)-7,10-Dihydroxyoctadec-8-enoic acid typically involves the hydroxylation of oleic acid. One common method is the use of microbial enzymes, such as those from Pseudomonas species, which can selectively hydroxylate oleic acid at specific positions. The reaction conditions often include an aqueous medium with controlled pH and temperature to optimize enzyme activity .

Industrial Production Methods: Industrial production of (10S)-7,10-Dihydroxyoctadec-8-enoic acid may involve chemical synthesis routes, such as the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation of oleic acid. This method requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: (10S)-7,10-Dihydroxyoctadec-8-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bond can be reduced to form saturated hydroxy fatty acids.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

Substitution: Acid chlorides and alcohols are used in esterification reactions.

Major Products:

Oxidation: Formation of 7,10-dioxooctadec-8-enoic acid.

Reduction: Formation of 7,10-dihydroxyoctadecanoic acid.

Substitution: Formation of esters such as 7,10-dihydroxyoctadec-8-enoate.

Aplicaciones Científicas De Investigación

Chemistry: (10S)-7,10-Dihydroxyoctadec-8-enoic acid is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties .

Biology: In biological research, this compound is studied for its role in cellular signaling and metabolism. It is known to modulate the activity of certain enzymes and receptors, making it a valuable tool in biochemical studies .

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being investigated for its ability to modulate immune responses and inhibit the growth of pathogenic microorganisms .

Industry: In the industrial sector, (10S)-7,10-Dihydroxyoctadec-8-enoic acid is used in the production of biodegradable plastics and surfactants. Its biocompatibility and biodegradability make it an attractive alternative to traditional petrochemical-based products .

Mecanismo De Acción

The mechanism of action of (10S)-7,10-Dihydroxyoctadec-8-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and double bond in its structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare (10S)-7,10-Dihydroxyoctadec-8-enoic acid with analogous hydroxy/hydroperoxy fatty acids, emphasizing structural, functional, and biosynthetic differences.

Table 1: Structural and Functional Comparison

Key Comparisons

Hydroxylation Patterns and Stereochemistry Unlike 13(S)-HODE, which has a single hydroxyl group at C13, (10S)-7,10-Dihydroxyoctadec-8-enoic acid features two hydroxyl groups at C7 and C10. This dihydroxy structure may enhance its polarity and interaction with cellular receptors compared to mono-hydroxy analogs . The S-configuration at C10 aligns with stereospecific LOX or cytochrome P450 activity, similar to 9(S)-HPOT’s S-configuration at C9 .

Double Bond Position and Chain Length The C8 double bond in the target compound distinguishes it from 13(S)-HODE (C9,11 double bonds) and 9(S)-HPOT (C10,12,15 double bonds). This structural variation likely affects membrane fluidity and enzymatic recognition . 10-Undecenoic acid, an 11-carbon monounsaturated fatty acid, lacks hydroxyl groups but shares antifungal properties, suggesting functional divergence based on chain length and oxygenation .

Biosynthetic Pathways 13(S)-HODE and 9(S)-HPOT are derived from linoleic and linolenic acid, respectively, via LOX pathways. In contrast, (10S)-7,10-Dihydroxyoctadec-8-enoic acid may involve dual oxidation steps (e.g., sequential LOX and CYP450 activity) to introduce two hydroxyl groups .

10-Undecenoic acid’s industrial use as an antifungal agent highlights how chain length and carboxyl groups (vs. hydroxyls) dictate functionality .

Research Findings and Gaps

- Anti-Microbial Potential: Preliminary studies on dihydroxy fatty acids suggest activity against Gram-positive bacteria, but (10S)-7,10-Dihydroxyoctadec-8-enoic acid remains understudied compared to 13(S)-HODE and 10-Undecenoic acid .

- Structural Modeling: Computational studies indicate that the dual hydroxyl groups in the target compound may form hydrogen bonds with lipid-binding proteins, enhancing its signaling specificity over mono-hydroxy analogs .

- Synthesis Challenges : The compound’s stereospecificity and multiple functional groups complicate chemical synthesis, necessitating enzymatic methods similar to those used for 9(S)-HPOT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.